molecular formula C11H9BrN2 B13139497 6'-(Bromomethyl)-2,3'-bipyridine

6'-(Bromomethyl)-2,3'-bipyridine

Cat. No.: B13139497
M. Wt: 249.11 g/mol
InChI Key: TVKCFSZCXJEWRH-UHFFFAOYSA-N
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Description

6’-(Bromomethyl)-2,3’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The bromomethyl group attached to the 6’ position of the bipyridine structure introduces unique chemical properties, making this compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-(Bromomethyl)-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. One common method is the reaction of 2,3’-bipyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group at the 6’ position .

Industrial Production Methods

Industrial production of 6’-(Bromomethyl)-2,3’-bipyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6’-(Bromomethyl)-2,3’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6’-(Bromomethyl)-2,3’-bipyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-(Bromomethyl)-2,3’-bipyridine is primarily related to its ability to form coordination complexes with metal ions. The bipyridine structure provides two nitrogen atoms that can chelate metal ions, forming stable complexes. These metal complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. The bromomethyl group can also participate in further chemical modifications, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-(Bromomethyl)-2,3’-bipyridine is unique due to the presence of the bromomethyl group at the 6’ position, which provides specific reactivity for substitution and coupling reactions. This unique functional group allows for the synthesis of a wide range of derivatives and coordination complexes, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

2-(bromomethyl)-5-pyridin-2-ylpyridine

InChI

InChI=1S/C11H9BrN2/c12-7-10-5-4-9(8-14-10)11-3-1-2-6-13-11/h1-6,8H,7H2

InChI Key

TVKCFSZCXJEWRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(C=C2)CBr

Origin of Product

United States

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